
YX-2-107 In Vivo Metabolic Stability Technical
Support Center

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: YX-2-107

Cat. No.: B10821831

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information and guidance on the in vivo metabolic stability of

YX-2-107.

Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life of YX-2-107?

A1: In a mouse pharmacokinetic (PK) study, YX-2-107 demonstrated a half-life of 1 hour

following intraperitoneal (IP) administration.[1]

Q2: What is the pharmacokinetic profile of YX-2-107 in mice?

A2: Following a single 10 mg/kg IP dose in C57BL/6j mice, YX-2-107 reached a maximum

plasma concentration (Cmax) of 741 nM. This concentration is approximately 150 times greater

than its IC50 for CDK6 degradation. The compound was cleared from the plasma within 4

hours.[2][3][4][5]

Q3: How does the in vitro metabolic stability of YX-2-107 in mouse liver microsomes compare

to its in vivo half-life?
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A3: YX-2-107 exhibits good metabolic stability in mouse liver microsomes with a half-life of 35

minutes.[5] This is comparable to palbociclib, which has a half-life of 56 minutes in the same

system.[5] The shorter in vivo half-life of 1 hour suggests that factors other than hepatic

metabolism may contribute to its clearance in the whole animal.

Q4: What is the mechanism of action of YX-2-107?

A4: YX-2-107 is a Proteolysis Targeting Chimera (PROTAC) that selectively targets Cyclin-

Dependent Kinase 6 (CDK6) for degradation.[1][6] It also possesses inhibitory activity against

the kinase function of CDK4 and CDK6.[5] This dual action leads to the suppression of

downstream signaling pathways, including the phosphorylation of the Retinoblastoma (RB)

protein and the expression of the transcription factor FOXM1.[1][3][4][5][6]

Q5: In which animal models has the in vivo activity of YX-2-107 been evaluated?

A5: The in vivo pharmacokinetics and efficacy of YX-2-107 have been studied in C57BL/6j mice

and in NRG-SGM3 mice used as a xenograft model for Philadelphia chromosome-positive

acute lymphoblastic leukemia (Ph+ ALL).[3][5]
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Issue Possible Cause Recommendation

Observed in vivo efficacy is

lower than expected based on

in vitro potency.

Suboptimal pharmacokinetic

properties, such as rapid

clearance, may be limiting drug

exposure at the target site. The

reported in vivo half-life is 1

hour.[1]

Consider alternative dosing

regimens, such as more

frequent administration or a

different route of

administration, to maintain

plasma concentrations above

the therapeutic threshold.

Further formulation

development could also

improve the pharmacokinetic

profile.

Difficulty replicating the

reported Cmax of 741 nM with

a 10 mg/kg IP dose.

Variations in experimental

conditions, such as the vehicle

used for administration, the

specific mouse strain, or the

analytical method for plasma

concentration determination,

can influence results.

Ensure the experimental

protocol aligns with published

studies. Use a validated

bioanalytical method for

quantifying YX-2-107 in

plasma. It is also important to

confirm the purity and stability

of the compound being used.

High variability in

pharmacokinetic parameters

between individual animals.

Factors such as age, sex, and

health status of the animals

can contribute to variability.

The intraperitoneal route of

administration can also lead to

more variable absorption

compared to intravenous

administration.

Use a sufficient number of

animals per group to ensure

statistical power. Standardize

the experimental procedures

and use animals of the same

age, sex, and health status.

Compound appears to have

poor metabolic stability in your

in vivo model.

While YX-2-107 shows good

stability in mouse liver

microsomes, other metabolic

pathways or clearance

mechanisms (e.g., renal

clearance) may be

predominant in vivo.

Conduct a more

comprehensive

pharmacokinetic study to

determine the primary

clearance mechanisms. This

could involve analyzing urine

and feces for the parent
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compound and potential

metabolites.

Quantitative Data Summary
Parameter Value

Species/Mo
del

Administrat
ion Route

Dose Source

In Vivo Half-

life (t½)
1 hour Mouse

Intraperitonea

l (IP)
Not specified [1]

Max Plasma

Concentratio

n (Cmax)

741 nM
C57BL/6j

Mouse

Intraperitonea

l (IP)
10 mg/kg [2][3][4][5]

Time to

Clearance

from Plasma

4 hours
C57BL/6j

Mouse

Intraperitonea

l (IP)
10 mg/kg [2][3][4]

In Vitro Half-

life (Mouse

Liver

Microsomes)

35 minutes Mouse N/A N/A [5]

Experimental Protocols
In Vivo Pharmacokinetic Study in Mice

Animal Model: C57BL/6j mice.[3][5]

Compound Administration: YX-2-107 is administered via a single intraperitoneal (IP)

injection.[2][3][4][5]

Dose: 10 mg/kg.[2][3][4][5]

Sample Collection: Blood samples are collected at various time points post-administration to

determine the plasma concentration of YX-2-107 over time.
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Analysis: Plasma concentrations of YX-2-107 are measured using a validated bioanalytical

method (e.g., LC-MS/MS). The pharmacokinetic parameters, including Cmax and half-life,

are then calculated from the plasma concentration-time profile.

In Vivo Efficacy Study in a Ph+ ALL Xenograft Model

Animal Model: NRG-SGM3 mice with Ph+ ALL xenografts.[3]

Compound Administration: YX-2-107 is administered intraperitoneally (IP).[2][3][4]

Dosing Regimen: 150 mg/kg, administered once daily for 3 days.[2][3][4]

Efficacy Endpoints: The anti-leukemic activity is assessed by measuring the suppression of

Ph+ ALL proliferation.[2] Downstream target engagement can be evaluated by measuring the

suppression of phospho-RB and FOXM1 expression and the degradation of CDK6 in tumor

tissue.[1]
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Caption: Experimental workflow for in vivo pharmacokinetic and efficacy studies of YX-2-107.
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Caption: Simplified signaling pathway of YX-2-107 action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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